molecular formula C15H21N3OS B2677573 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one CAS No. 69327-75-9

3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one

Cat. No. B2677573
CAS RN: 69327-75-9
M. Wt: 291.41
InChI Key: HSXMWAMNNUETHN-PEZBUJJGSA-N
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Description

3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, also known as IPI-5P, is an organic compound belonging to the class of thiadiazinan derivatives. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies due to its unique properties. This compound has been used in a wide range of experiments and applications, from drug development to synthetic organic chemistry.

Scientific Research Applications

3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study enzyme kinetics, as well as to study the interactions between proteins and small molecules. It has also been used in the synthesis of novel compounds, such as organometallic complexes, and as a starting material for the synthesis of other thiadiazinan derivatives. In addition, this compound has been used as a model compound to study the mechanism of action of certain enzymes, as well as to study the effects of different environmental conditions on the reactivity of the compound.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which has been shown to have a variety of effects on the body, including increased alertness, improved memory, and reduced anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known that the compound has a variety of effects on the body. It has been shown to increase alertness and improve memory, as well as reduce anxiety. In addition, it has been shown to have a protective effect against oxidative stress and to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its instability in certain conditions.

Future Directions

There are several potential future directions for research on 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies could be conducted to investigate the effects of different environmental conditions on the reactivity of the compound. Finally, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of novel compounds.

Synthesis Methods

3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one can be synthesized using a variety of methods. The most common method involves the reaction of isopropyl isocyanate with phenylthiourea in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and its isomer, 2-isopropyl-3-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, which can be separated by column chromatography. Other methods of synthesis include the reaction of isopropyl isocyanate with thiourea or thiocyanate, as well as the reaction of isopropyl isocyanate with a phenylthioamide.

properties

IUPAC Name

5-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3,5-thiadiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11(2)16-14-18(12(3)4)15(19)17(10-20-14)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXMWAMNNUETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1N(C(=O)N(CS1)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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